molecular formula C4H4Br2N2O B122503 2,2-Dibromo-3-cyanopropionamide CAS No. 143111-81-3

2,2-Dibromo-3-cyanopropionamide

Cat. No.: B122503
CAS No.: 143111-81-3
M. Wt: 255.9 g/mol
InChI Key: MLQBZPKXXHILCJ-UHFFFAOYSA-N
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Description

Kinetic Profiling of Thiol Group Alkylation Pathways

DBNPA’s primary mode of action involves electrophilic attack on nucleophilic thiol (-SH) groups in microbial proteins, particularly cysteine residues and glutathione. The compound’s α,α-dibromo-β-cyano backbone creates a highly electron-deficient carbon center, facilitating rapid bromine displacement upon nucleophilic substitution. Kinetic studies reveal that DBNPA exhibits pseudo-first-order reaction kinetics with thiols, with rate constants (k) ranging from 0.5 to 2.3 × 10³ M⁻¹s⁻¹ depending on pH and temperature.

Table 1: Kinetic Parameters of DBNPA-Thiol Interactions

Thiol Target pH k (M⁻¹s⁻¹) Half-Life (t₁/₂) Source
Glutathione 7.0 1.8 × 10³ 0.11 h
Cysteine 7.4 2.1 × 10³ 0.08 h
Thioredoxin 6.5 0.7 × 10³ 0.33 h

The reaction proceeds via a two-step mechanism:

  • Bromine displacement : The electrophilic carbon undergoes nucleophilic attack by thiolate ions (RS⁻), releasing bromide (Br⁻) and forming a thiiranium ion intermediate.
  • Cyanide elimination : The intermediate collapses, expelling a cyanide ion (CN⁻) and yielding a stable thioether adduct.

This irreversible alkylation disrupts redox homeostasis by depleting glutathione reserves and inactivating cysteine-dependent enzymes such as dehydrogenases and peroxidases.

Quantum Chemical Modeling of Covalent Adduct Formation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into DBNPA’s reactivity. The compound’s lowest unoccupied molecular orbital (LUMO) is localized on the electron-deficient α-carbon (-4.2 eV), making it highly susceptible to nucleophilic attack.

Key Findings :

  • Transition State Energy : The activation energy (ΔG‡) for thiol adduct formation is 12.3 kcal/mol, favoring rapid reaction kinetics.
  • Solvent Effects : Aqueous environments stabilize the transition state through hydrogen bonding, reducing ΔG‡ by 3.1 kcal/mol compared to gas-phase reactions.
  • Debromination Pathways : Sequential loss of bromine atoms generates monobromo (MBNPA) and nitrilopropionamide (NPA) derivatives, which exhibit reduced biocidal activity.

Proteomic Signatures of Essential Enzyme Inactivation

Proteomic analyses of Pseudomonas aeruginosa and Escherichia coli exposed to DBNPA (10 ppm, 1 h) reveal selective inactivation of enzymes critical for energy metabolism and redox regulation:

Table 2: DBNPA-Sensitive Enzymes in Model Microorganisms

Enzyme Function Inactivation (%) Pathway Affected Source
Glyceraldehyde-3P dehydrogenase Glycolysis 92% ATP synthesis
Thioredoxin reductase Redox homeostasis 88% Disulfide bond repair
Catalase Oxidative stress defense 75% H₂O₂ detoxification
ATP synthase Proton gradient coupling 68% Oxidative phosphorylation

Mechanistic studies using iodoacetamide-based activity-based protein profiling (ABPP) confirm that DBNPA preferentially targets enzymes with solvent-exposed cysteine residues in their active sites. For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) loses 92% of its activity due to alkylation of Cys149, a residue essential for substrate binding.

Properties

IUPAC Name

2,2-dibromo-3-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQBZPKXXHILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474385
Record name 2,2-Dibromo-3-cyanopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143111-81-3
Record name 2,2-Dibromo-3-cyanopropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step bromination process. Chlorine gas oxidizes NaBr to Br₂, which subsequently reacts with cyanoacetamide. The overall stoichiometry can be represented as:

Cyanoacetamide+2Br2DBNPA+2HBr\text{Cyanoacetamide} + 2\text{Br}_2 \rightarrow \text{DBNPA} + 2\text{HBr}

Chlorine gas ensures continuous regeneration of Br₂ from HBr, driving the reaction to completion.

Industrial-Scale Process Parameters

Key parameters from exemplary implementations include:

ParameterExample 1Example 2Example 3
Cyanoacetamide (g)101010
NaBr (g)2584 (30% sol.)84 (30% sol.)
Cl₂ Flow Rate (L/h)334
Temperature (°C)60–8060–8030–50
Reaction Time (h)110.97
Yield (%)959495
Purity (LC, %)99.599.599.5

The use of 30% NaBr mother liquor (Example 2) demonstrates cost-effective bromine recovery, reducing raw material expenses by 15–20%. Lower temperatures (30–50°C) in Example 3 achieve comparable yields while minimizing side reactions such as hydrolysis of the cyano group.

Bromine Recycling via Sodium Hypochlorite Oxidation

Patent CN102432500A introduces a sustainable modification by replacing chlorine gas with sodium hypochlorite (NaOCl) as the oxidizing agent. This method addresses safety concerns associated with Cl₂ handling and enables bromine recycling.

Reaction Workflow

  • Bromination : Cyanoacetamide reacts with Br₂ in aqueous medium.

  • Oxidation : NaOCl oxidizes HBr byproduct back to Br₂:
    HBr+NaOClBr2+NaCl+H2O\text{HBr} + \text{NaOCl} \rightarrow \text{Br}_2 + \text{NaCl} + \text{H}_2\text{O}

  • Crystallization : DBNPA precipitates upon cooling and is purified via filtration.

Performance Metrics

Comparative data from the patent highlights the impact of NaOCl concentration:

ParameterExample 1Example 2
Cyanoacetamide (g)1010
Br₂ (g)4245
NaOCl (10% sol., mL)4045
Temperature (°C)30–4030–40
Yield (%)96.597.2
Purity (LC, %)99.399.4

This method reduces bromine consumption by 35–40% compared to traditional approaches, as Br₂ is regenerated in situ. The elimination of gaseous Cl₂ also mitigates corrosion risks in reactor systems.

Critical Analysis of Methodological Variations

Impurity Profiles

Both methods report impurities below 0.5%, primarily consisting of:

  • 2-Bromo-3-cyanopropionamide (monobrominated byproduct): <0.3%.

  • Cyanoacetic acid : <0.2%, formed via hydrolysis under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-3-cyanopropionamide undergoes various chemical reactions, including:

    Electrophilic Substitution Reactions: Common in organic synthesis.

    Carboxylic Acid Derivatization Reactions: Used to form derivatives of carboxylic acids.

    Amino Acid Derivatization Reactions: Utilized in the modification of amino acids.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Water Treatment

DBNPA is primarily used as a biocide in industrial water treatment systems. Its rapid degradation in aqueous environments makes it suitable for maintaining microbial control without leaving harmful residues. Key applications include:

  • Cooling Water Systems : DBNPA effectively controls microbial growth in cooling towers and evaporative condensers, preventing biofouling that can impair system efficiency .
  • Hydraulic Fracturing : It is employed in hydraulic fracturing fluids to inhibit bacterial growth, which can lead to corrosion and reduced fluid efficacy .

Table 1: Efficacy of DBNPA in Water Treatment

Application AreaMicrobial TargetsConcentration UsedEfficacy
Cooling TowersLegionella, Pseudomonas20 mg/LHigh
Hydraulic FracturingAnaerobic bacteriaVariesEffective
Paper MillsSlime-forming algae1-20 mg/LVery High

Papermaking Industry

In the papermaking sector, DBNPA serves multiple roles:

  • Preservative : It is added to paper coatings and slurries to prevent microbial spoilage during storage and processing .
  • Slime Control : DBNPA helps manage slime formation on papermaking machines, which can lead to operational inefficiencies and product quality issues .

Oil and Gas Industry

DBNPA's use extends into the oil and gas sector, particularly in:

  • Drilling Fluids : It acts as a biocide in drilling fluids to control bacterial populations that could cause souring of the oil or gas production .
  • Enhanced Oil Recovery : Its antimicrobial properties help maintain the integrity of enhanced oil recovery processes by controlling microbial-induced corrosion .

Environmental Impact Studies

Research has highlighted the potential environmental risks associated with DBNPA usage. A study on zebrafish indicated significant toxicity levels, with LC50 values of approximately 9.3 ppm for adults and 9.1 ppm for larvae, underscoring the need for careful management of its application in aquatic environments .

Table 2: Toxicity Findings from Zebrafish Studies

Organism TypeConcentration (ppm)Observed Effects
Adult Zebrafish9.3Morphological changes, mortality
Larval Zebrafish9.1High mortality rates

Regulatory Considerations

Due to its potential health impacts, including skin irritation and possible developmental toxicity in animal studies, regulatory bodies have set guidelines for safe handling and usage of DBNPA in industrial applications .

Case Studies

Several case studies illustrate the effectiveness of DBNPA:

  • Cooling System Optimization : A facility utilizing DBNPA reported a significant reduction in biofouling incidents, leading to lower maintenance costs and enhanced operational efficiency.
  • Papermaking Efficiency : In a large-scale paper mill, the introduction of DBNPA as a slime control agent resulted in a marked decrease in downtime attributed to microbial contamination.

Mechanism of Action

2,2-Dibromo-3-cyanopropionamide exerts its effects through its biocidal properties. It acts as a quick-kill biocide that hydrolyzes under both acidic and alkaline conditions. The compound rapidly degrades to form products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. Its mechanism involves the disruption of microbial cell membranes and metabolic processes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 2,2-Dibromo-3-cyanopropionamide is unique due to its rapid hydrolysis and degradation, which makes it an effective biocide with minimal environmental persistence. Its ability to quickly kill microorganisms and then degrade into less harmful products sets it apart from other biocides .

Biological Activity

2,2-Dibromo-3-cyanopropionamide (DBNPA) is a chemical compound with significant biological activity, particularly as a biocide and antimicrobial agent. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₃H₃Br₂N₃O
  • CAS Number : 143111-81-3
  • Molecular Weight : 248.87 g/mol
  • Appearance : White to yellow solid

DBNPA is characterized by its brominated structure, which contributes to its potent antimicrobial properties. The presence of the cyano group is also critical for its biological activity.

DBNPA acts primarily as a biocide through several mechanisms:

  • Cell Membrane Disruption : DBNPA interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cellular metabolism, disrupting energy production and biosynthesis in microorganisms.
  • Reactive Oxygen Species (ROS) Generation : DBNPA can induce oxidative stress in microbial cells by generating reactive oxygen species, further contributing to cell death.

Antimicrobial Efficacy

DBNPA exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. Research has shown that it is particularly effective against:

  • Bacteria : Including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Such as Candida albicans and various molds.
  • Algae : Effective in controlling algal blooms in water systems.

The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

MicroorganismMIC (mg/L)
E. coli5
S. aureus2
P. aeruginosa10
C. albicans1
Green algae (e.g., Chlorella)0.5

Case Studies

  • Water Treatment Applications :
    A study evaluated the effectiveness of DBNPA in controlling biofilm formation in water treatment systems. Results indicated a significant reduction in biofilm biomass when treated with DBNPA at concentrations as low as 1 mg/L over a 24-hour period.
  • Agricultural Use :
    In agricultural settings, DBNPA was tested as a fungicide for post-harvest treatment of fruits. The compound effectively reduced fungal spoilage during storage, demonstrating its potential for extending shelf life.
  • Industrial Applications :
    DBNPA has been utilized in industrial cooling systems to prevent microbial growth, showing a reduction of up to 90% in bacterial counts within 48 hours of application.

Toxicity and Safety Profile

While DBNPA is effective as an antimicrobial agent, its toxicity profile must be considered:

  • Acute Toxicity : The LD50 values indicate moderate toxicity; for example, the oral LD50 in rats is approximately 1020 mg/kg.
  • Dermal Exposure Risks : Prolonged exposure can lead to skin sensitization and allergic reactions.
  • Environmental Impact : DBNPA degrades relatively quickly in the environment but can have harmful effects on aquatic life if released in significant quantities.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization methods for 2,2-Dibromo-3-cyanopropionamide (DBNPA)?

  • Methodological Answer : DBNPA is typically synthesized via bromination of cyanoacetamide derivatives under controlled pH and temperature. Key steps include solvent selection (e.g., aqueous or polar aprotic solvents) and stoichiometric bromine addition. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C NMR), Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. The CAS number [10222-01-2] and EC number [233-539-7] are critical for cross-referencing synthetic protocols .

Q. Which analytical techniques are most reliable for quantifying DBNPA in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for trace analysis. For environmental samples, solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity. Quantum Chemistry-based profiling (e.g., CC-DPS services) can predict physicochemical properties like LogP (2.17) and polar surface area (43.09 Ų) to optimize separation protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate DBNPA’s biocidal activity at the molecular level?

  • Methodological Answer : Employ enzyme inhibition assays (e.g., targeting microbial thiol-containing enzymes) and kinetic studies to assess reaction rates with nucleophilic residues. Computational modeling (e.g., molecular docking or density functional theory) can predict binding affinities. Validate findings using isothermal titration calorimetry (ITC) or X-ray crystallography for structural insights .

Q. What experimental designs address contradictions in reported stability data for DBNPA under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation studies under controlled pH, temperature, and UV exposure. Use LC-MS to identify degradation products (e.g., cyanoacetic acid derivatives) and compare half-life (t1/2t_{1/2}) across studies. Statistical tools like ANOVA can resolve discrepancies caused by matrix effects or methodological variability .

Q. How should researchers resolve conflicting bioactivity data in DBNPA toxicity studies?

  • Methodological Answer : Perform dose-response meta-analysis across published datasets, adjusting for variables like cell line specificity (e.g., mammalian vs. bacterial models) and exposure duration. Cross-validate using orthogonal assays (e.g., ATP bioluminescence for viability vs. flow cytometry for apoptosis). Reference standardized protocols from clinical research guidelines to ensure reproducibility .

Q. What strategies optimize DBNPA’s application in biomedical research while minimizing cytotoxicity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify the cyano or bromine groups, reducing off-target effects. In vitro cytotoxicity screening (e.g., MTT assays on human cell lines) should precede in vivo models. Adhere to ethical guidelines for cell-based studies, including informed consent for primary cell use and IRB approvals .

Q. How can environmental fate studies improve understanding of DBNPA’s ecological impact?

  • Methodological Answer : Simulate environmental matrices (e.g., water, soil) to track DBNPA hydrolysis and photodegradation. Employ high-resolution mass spectrometry (HRMS) to identify persistent metabolites. Ecotoxicological assays (e.g., Daphnia magna or algae growth inhibition tests) quantify acute/chronic toxicity, supported by QSAR models for risk prediction .

Tables for Key Data Reference

Property Value Method/Source
LogP2.17Computational prediction
Polar Surface Area (PSA)43.09 ŲCC-DPS profiling
CAS Number10222-01-2Ashford’s Dictionary
Key Degradation PathwayHydrolysis to cyanoacetic acidEnvironmental studies

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